2'-benzyl-N-(3-ethoxypropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-benzyl-N-(3-ethoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
The synthesis of 2’-benzyl-N-(3-ethoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps. One common method includes the use of a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (CH₃CN). This reaction efficiently produces densely functionalized isoquinolines via nitrogen atom transfer and a three-component [3 + 2 + 1] cyclization . Industrial production methods may involve similar multi-step synthesis processes, optimized for large-scale production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinolines to tetrahydroisoquinolines.
Substitution: Electrophilic substitution reactions are common, where substituents on the benzene ring can be replaced by other groups.
Cyclization: Isoquinoline derivatives can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, copper catalysts for cyclization, and oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation reactions. Major products formed from these reactions include various substituted isoquinolines and their derivatives .
Scientific Research Applications
2’-benzyl-N-(3-ethoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors in the body, influencing biological processes. For example, they can modulate the activity of neurotransmitters and inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar compounds to 2’-benzyl-N-(3-ethoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide include other isoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its biological activities and used in medicinal chemistry.
Quinoline: Another benzene-fused heterocycle with significant medicinal applications.
Isoindole: A related compound with similar structural features and reactivity.
The uniqueness of 2’-benzyl-N-(3-ethoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide lies in its specific functional groups and the spirocyclic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H32N2O3 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-benzyl-N-(3-ethoxypropyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C26H32N2O3/c1-2-31-18-10-17-27-24(29)23-21-13-6-7-14-22(21)25(30)28(26(23)15-8-9-16-26)19-20-11-4-3-5-12-20/h3-7,11-14,23H,2,8-10,15-19H2,1H3,(H,27,29) |
InChI Key |
ZRKAISQFJIGOMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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